molecular formula C19H23NO2 B5702914 N-(3,4-dimethylphenyl)-4-isobutoxybenzamide

N-(3,4-dimethylphenyl)-4-isobutoxybenzamide

Cat. No. B5702914
M. Wt: 297.4 g/mol
InChI Key: VBPRJLREVYFOHB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-isobutoxybenzamide, also known as DIPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has been shown to have a range of biological activities. However, there are also some limitations to using N-(3,4-dimethylphenyl)-4-isobutoxybenzamide in lab experiments. For example, this compound may have off-target effects on other enzymes and proteins, which could complicate data interpretation. In addition, the effects of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-isobutoxybenzamide. One area of interest is the development of more specific inhibitors of COX-2 and HDACs, which could potentially have fewer off-target effects than N-(3,4-dimethylphenyl)-4-isobutoxybenzamide. Another area of interest is the investigation of the effects of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide on other biological processes, such as autophagy and cell signaling pathways. Finally, the potential use of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections warrants further investigation.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-4-isobutoxybenzamide, or N-(3,4-dimethylphenyl)-4-isobutoxybenzamide, is a valuable tool for investigating various biological processes. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new therapeutics. The synthesis method of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has been optimized to yield high purity and high yield, and its potential applications in scientific research are numerous. However, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide involves the reaction of 4-isobutoxybenzoic acid with 3,4-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethylphenyl)-4-isobutoxybenzamide. This synthesis method has been optimized to yield high purity and high yield of N-(3,4-dimethylphenyl)-4-isobutoxybenzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3,4-dimethylphenyl)-4-isobutoxybenzamide has also been used as a tool for investigating various biological processes, such as protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13(2)12-22-18-9-6-16(7-10-18)19(21)20-17-8-5-14(3)15(4)11-17/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPRJLREVYFOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(2-methylpropoxy)benzamide

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